molecular formula C12H16ClNO2 B13508443 4-(4-Chloro-2-methoxyphenoxy)piperidine CAS No. 367501-03-9

4-(4-Chloro-2-methoxyphenoxy)piperidine

Cat. No.: B13508443
CAS No.: 367501-03-9
M. Wt: 241.71 g/mol
InChI Key: QGORDVCWTACESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxyphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenoxy)piperidine typically involves the reaction of 4-chloro-2-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(4-Chloro-2-methoxyphenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-methoxyphenoxy)piperidine is unique due to the presence of both chloro and methoxy substituents on the phenoxy group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

367501-03-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H16ClNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

QGORDVCWTACESA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.